3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine
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Description
The compound “3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a piperidine ring, another six-membered ring but with one nitrogen atom and five carbon atoms . The piperidine ring is connected to a cyclopropane ring, which is a three-membered carbon ring . The presence of these rings suggests that this compound may have interesting chemical properties and could be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The presence of multiple rings (pyridine, piperidine, and cyclopropane) would likely result in a rigid, three-dimensional structure . The chlorine atom attached to the pyridine ring would add to the compound’s polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the pyridine and piperidine rings, as well as the chlorine atom. These atoms are electronegative and could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and chlorine atoms, for example, would likely make the compound polar and could affect its solubility in different solvents .Future Directions
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-8-16-6-5-13(12)19-11-2-1-7-17(9-11)14(18)10-3-4-10/h5-6,8,10-11H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYAVGFVMICFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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